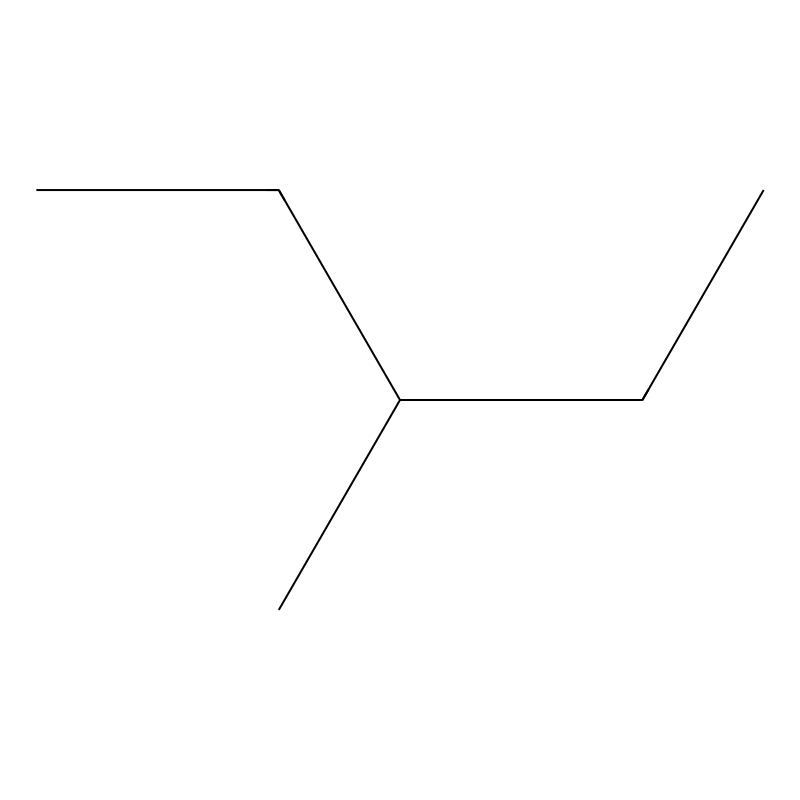

3-Methylpentane

CH3CH2CH(CH3)CH2CH3

C6H14

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH2CH(CH3)CH2CH3

C6H14

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in ethanol, carbon tetrachloride; miscible in ether, acetone, benzene, heptane

In water, 17.9 mg/L at 25 °C

Solubility in water: none

Synonyms

Canonical SMILES

Solvent for Non-Polar Compounds

Due to its non-polar character, 3-Methylpentane can act as a solvent for non-polar compounds. These are molecules with an even distribution of electrons across their structure, resulting in little to no electrical polarity.

This property makes 3-Methylpentane useful in research involving:

- Separation Techniques: It can be used in chromatography techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate non-polar compounds from mixtures for further analysis [].

- Material Science Research: It can help dissolve non-polar polymers or components used in material science research.

Note

Other alkanes with similar properties, like n-Hexane, are more commonly used as solvents due to their lower cost and boiling points.

Research on Alkane Properties

As a branched-chain alkane (hydrocarbon with only single bonds and a branched carbon chain), 3-Methylpentane can be used as a model molecule to study the physical and chemical properties of alkanes in general. Researchers can investigate aspects like:

- Intermolecular Forces: By studying how 3-Methylpentane interacts with itself and other molecules, scientists can gain insights into intermolecular forces like London dispersion forces that influence the physical properties of alkanes [].

- Thermodynamic Properties: Observing properties like boiling point, melting point, and vapor pressure of 3-Methylpentane helps researchers understand the thermodynamics of branched-chain alkanes.

3-Methylpentane is a branched alkane with the molecular formula and a molecular weight of approximately 86.18 g/mol. It is classified as a structural isomer of hexane, characterized by a methyl group attached to the third carbon atom of a pentane chain. This compound is colorless and flammable, possessing an odor similar to that of hexane and heptane. It occurs naturally in petroleum and natural gas and is often released into the environment through various industrial processes, including evaporative losses and combustion exhaust .

3-Methylpentane is a flammable liquid with a low flash point (the temperature at which it ignites). It is also considered a slight health hazard, with prolonged exposure causing irritation to the skin and respiratory system.

- Flammability: Flash point: -19 °C []. Highly flammable and can form explosive mixtures with air.

- Toxicity: Low oral and dermal toxicity. However, inhalation of vapors can cause irritation to the respiratory system.

- Safety Precautions: Standard laboratory safety practices should be followed when handling 3-methylpentane, including working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) like gloves and safety glasses, and avoiding contact with skin and eyes.

- Combustion: When burned in the presence of oxygen, 3-methylpentane produces carbon dioxide and water:

- Isomerization: It can be converted into other isomers, such as n-hexane and 2-methylpentane, through various catalytic processes .

- Reactions with Halogens: In the presence of halogens (e.g., chlorine or bromine), 3-methylpentane can undergo free radical substitution reactions, leading to haloalkanes .

3-Methylpentane can be synthesized through various methods:

- Fractional Distillation: It is commonly obtained from the fractional distillation of natural gas liquids.

- Hydrogenation: This method involves hydrogenating olefins to produce branched alkanes like 3-methylpentane.

- Isomerization Reactions: Starting from linear alkanes (e.g., n-pentane), catalytic isomerization can yield branched structures including 3-methylpentane .

3-Methylpentane has diverse applications across various industries:

- Solvent: It is widely used as a solvent in the preparation of vegetable oils, glues, coatings, and paints.

- Fuel Component: As part of commercial hexanes, it serves as a fuel component in gasoline formulations.

- Chemical Intermediate: It acts as a raw material in the production of synthetic rubbers and polyolefins .

- Extraction Agent: Utilized in the extraction of oils from seeds due to its non-polar nature .

Research on the interactions of 3-methylpentane primarily focuses on its inhalation toxicity. Studies indicate that exposure can lead to central nervous system symptoms and irritation across multiple body systems. The compound's interaction with oxidizing agents poses significant risks, as it can react vigorously under heat or flame conditions .

3-Methylpentane shares structural similarities with several other hydrocarbons. Here are some comparable compounds along with their unique characteristics:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Hexane | Straight-chain alkane; used primarily as a solvent | |

| 2-Methylpentane | Methyl group at the second carbon; different boiling point | |

| 2,2-Dimethylbutane | Two methyl groups; higher branching leading to lower boiling point | |

| Cyclohexane | Cyclic structure; used in industrial applications |

3-Methylpentane's unique position as a branched alkane allows it to exhibit different physical properties compared to its straight-chain counterpart (hexane) and other branched isomers. Its specific boiling point and flammability characteristics make it particularly useful in various industrial applications while also necessitating careful handling due to its volatility .

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear liquids with mild, gasoline-like odors.

Color/Form

XLogP3

Boiling Point

63.271 °C

63.3 °C

572°F

Flash Point

-54 to 19°F

Vapor Density

Relative vapor density (air = 1): 2.97

Density

Relative density (water = 1): 0.66

0.65-0.66

LogP

log Kow = 3.60

3.6 (estimated)

Melting Point

-118 °C

-245 to -148°F

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (99.79%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (95.39%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H411 (94.97%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

190 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 20.5

1 mmHg

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation or by suitable conversion reactions. /Saturated hydrocarbons/

General Manufacturing Information

Pentane, 3-methyl-: ACTIVE

Composition (% by weight) /of/ 3-methylpentane /in/ research, pure, and technical grade of n-hexane /are/ 0.02, 0.1 and 0.2, respectively.

... 3-Methylpentane/ occurs in petroleum and natural gas.

3-Methylpentane is a component of commercial hexane. Three typical commercial hexanes contained 9.38, 5.40, and 3.27% (vol) of 3-methylpentane. The three typical commercial hexanes are respectively derived from the fractionation of natural gas liquids, a refinery operation involving hydrogenation, a stream meeting polymerization-grade specifications.

Analytic Laboratory Methods

A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water was designed. Samples collected in 1-l glass bottles are purged at 60 C for 1 hr in an ultrapure helium gas stream using an open loop arrangement. Volatile eluates are trapped onto selective adsorbents packed inside stainless steel tubes connected in series. After stripping at a flow rate of 100 mg/min for 60 min, the adsorbent tubes are disconnected, fitted with analytical desorption caps and sequentially desorbed for 10 min on a thermal desorber. The desorbed organics are trapped at 30 C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 3-methylpentane from water at 30 and 60 C were 65 and 93%, respectively.

3-Methylpentane has been determined in air by headspace gas chromatography.